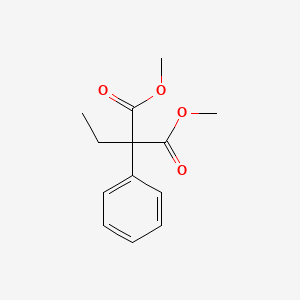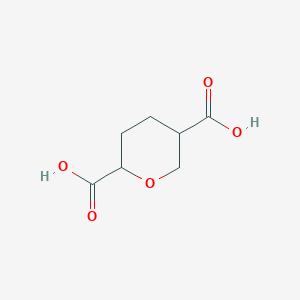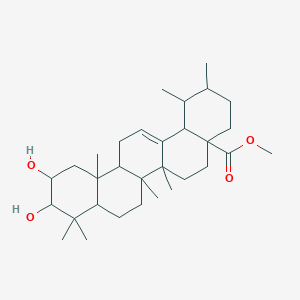![molecular formula C12H23N B12277692 N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutan-2-yl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction. This involves the reaction of the bicyclo[2.2.1]heptanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the 3-methylbutan-2-yl Group: The final step involves the alkylation of the amine with 3-methylbutan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the flow of ions through the receptor channel . This action can modulate synaptic transmission and has potential therapeutic implications for neurodegenerative disorders .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another NMDA receptor antagonist with similar structural features.
N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine: Exhibits similar biological activity but with different substituents.
Uniqueness
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H23N |
|---|---|
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-8(2)9(3)13-12-7-10-4-5-11(12)6-10/h8-13H,4-7H2,1-3H3 |
Clave InChI |
SCQPNHBDFCWGNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)




![Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate](/img/structure/B12277650.png)

![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)



![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
